molecular formula C18H11F3N4O2 B11962604 methyl 2-amino-1-(2,3,4-trifluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

methyl 2-amino-1-(2,3,4-trifluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B11962604
M. Wt: 372.3 g/mol
InChI Key: UWCAVGWSRITVCE-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-(2,3,4-trifluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives.

Preparation Methods

The synthesis of methyl 2-amino-1-(2,3,4-trifluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Industrial production methods often utilize phosphate-based heterogeneous catalysts such as mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Methyl 2-amino-1-(2,3,4-trifluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

These reactions often lead to the formation of derivatives with modified biological or chemical properties .

Scientific Research Applications

Methyl 2-amino-1-(2,3,4-trifluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-1-(2,3,4-trifluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain kinases and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Methyl 2-amino-1-(2,3,4-trifluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can be compared with other quinoxaline derivatives such as:

  • 2,3-diphenylquinoxaline
  • 6-nitroquinoxaline
  • 2-methylquinoxaline

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. The presence of the trifluorophenyl group in this compound imparts unique electronic characteristics, enhancing its potential as a therapeutic agent .

Properties

Molecular Formula

C18H11F3N4O2

Molecular Weight

372.3 g/mol

IUPAC Name

methyl 2-amino-1-(2,3,4-trifluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C18H11F3N4O2/c1-27-18(26)12-15-17(24-10-5-3-2-4-9(10)23-15)25(16(12)22)11-7-6-8(19)13(20)14(11)21/h2-7H,22H2,1H3

InChI Key

UWCAVGWSRITVCE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=C(C(=C(C=C4)F)F)F)N

Origin of Product

United States

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